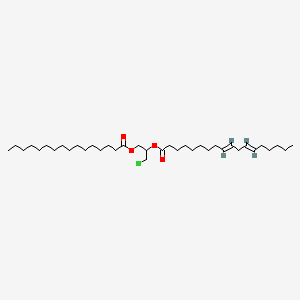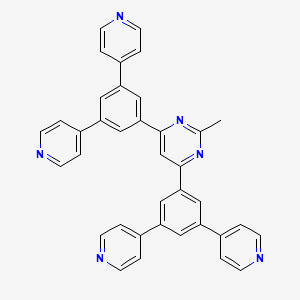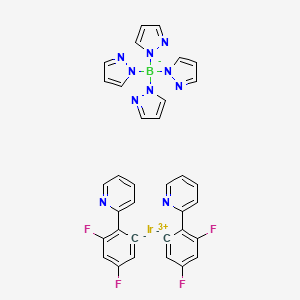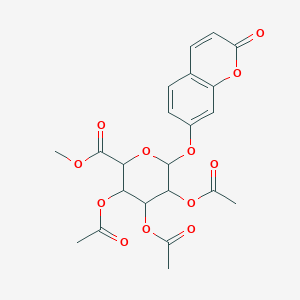
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate is a complex organic compound that features both chlorinated and ester functionalities. This compound is notable for its unique structural properties, which include a long hydrocarbon chain and multiple unsaturated bonds. These characteristics make it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate typically involves a multi-step process. One common method starts with the esterification of hexadecanoic acid with glycerol, followed by chlorination to introduce the chlorine atom at the desired position. The final step involves the esterification of the chlorinated intermediate with (9E,12E)-octadeca-9,12-dienoic acid under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds into saturated ones.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated esters.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule to study reaction mechanisms and the effects of structural modifications on reactivity.
Biology
In biological research, it can be used to investigate the interactions between lipids and proteins, as well as the role of unsaturated fatty acids in cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用机制
The mechanism by which (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate exerts its effects involves interactions with cellular membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The unsaturated bonds and ester functionalities can also interact with specific enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the unsaturated bonds.
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E)-octadec-9-enoate: Contains only one unsaturated bond.
(1-chloro-3-hexadecanoyloxypropan-2-yl) (12E)-octadec-12-enoate: Contains a different position of the unsaturated bond.
Uniqueness
The presence of multiple unsaturated bonds in (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate makes it unique compared to its similar compounds. These unsaturated bonds can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
属性
分子式 |
C37H67ClO4 |
|---|---|
分子量 |
611.4 g/mol |
IUPAC 名称 |
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11+,18-17+ |
InChI 键 |
KBIIPAPVKFNOGB-XZBBILGWSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)


![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)

